molecular formula C18H22N4O2 B5553098 4-[(3-ethyl-4-methyl-1H-pyrazol-5-yl)carbonyl]-1-(4-methylphenyl)-2-piperazinone

4-[(3-ethyl-4-methyl-1H-pyrazol-5-yl)carbonyl]-1-(4-methylphenyl)-2-piperazinone

Cat. No.: B5553098
M. Wt: 326.4 g/mol
InChI Key: MBWUEUMGWWMQRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(3-ethyl-4-methyl-1H-pyrazol-5-yl)carbonyl]-1-(4-methylphenyl)-2-piperazinone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as EM1, and it is a piperazinone derivative that has been synthesized using specific methods.

Scientific Research Applications

Novel Bacterial Biofilm and MurB Inhibitors

A study by Mekky, A. E. M., & Sanad, S. (2020) focused on the synthesis of novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker. These compounds were evaluated for their in vitro antibacterial and cytotoxic activities against different bacterial strains and cell lines. Specifically, a derivative showed excellent inhibitory activities against the MurB enzyme, highlighting its potential in combating bacterial biofilm formation and antibiotic resistance (Mekky & Sanad, 2020).

Antimicrobial Activities of Triazole Derivatives

Bektaş, H., Karaali, N., Sahin, D., Demirbaş, A., Karaoglu, S., & Demirbas, N. (2010) synthesized and screened a series of 1,2,4-triazole derivatives for their antimicrobial activities. The study underscores the relevance of incorporating piperazine and related heterocycles into compounds for enhancing antimicrobial efficacy (Bektaş et al., 2010).

Antibacterial and Antifungal Activity of Pyrazoline and Pyrazole Derivatives

Research by Hassan, S. Y. (2013) on the synthesis of new pyrazoline and pyrazole derivatives revealed their promising antibacterial and antifungal activities. These findings suggest the potential of such compounds in the development of new antimicrobial agents (Hassan, 2013).

Carbazole Derivatives with Antibacterial, Antifungal, and Anticancer Activities

A study by Sharma, D., Kumar, N., & Pathak, D. (2014) synthesized novel carbazole derivatives linked with piperazine and evaluated their antibacterial, antifungal, and anticancer activities. This research highlights the multifaceted biological activities of such compounds, opening pathways for the development of new therapeutic agents (Sharma, Kumar, & Pathak, 2014).

Mechanism of Action

The mechanism of action of pyrazole derivatives can vary depending on their structure and the target organism. For instance, some pyrazole derivatives have shown superior antipromastigote activity against Leishmania aethiopica clinical isolate .

Properties

IUPAC Name

4-(5-ethyl-4-methyl-1H-pyrazole-3-carbonyl)-1-(4-methylphenyl)piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O2/c1-4-15-13(3)17(20-19-15)18(24)21-9-10-22(16(23)11-21)14-7-5-12(2)6-8-14/h5-8H,4,9-11H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBWUEUMGWWMQRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=NN1)C(=O)N2CCN(C(=O)C2)C3=CC=C(C=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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